molecular formula C16H15NO2 B5630263 N-(2-Methoxyphenyl)Cinnamamide CAS No. 6889-84-5

N-(2-Methoxyphenyl)Cinnamamide

Cat. No.: B5630263
CAS No.: 6889-84-5
M. Wt: 253.29 g/mol
InChI Key: RMBQQMJNYKVGEL-VAWYXSNFSA-N
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Description

N-(2-Methoxyphenyl)Cinnamamide is a cinnamamide derivative featuring a cinnamic acid backbone (trans-3-phenylacrylic acid) linked via an amide bond to a 2-methoxyaniline moiety. The methoxy group at the ortho position of the phenyl ring introduces steric and electronic effects that influence its physicochemical properties, such as solubility, lipophilicity, and hydrogen-bonding capacity.

Properties

IUPAC Name

(E)-N-(2-methoxyphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-15-10-6-5-9-14(15)17-16(18)12-11-13-7-3-2-4-8-13/h2-12H,1H3,(H,17,18)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBQQMJNYKVGEL-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Methoxyphenyl)Cinnamamide can be synthesized through several methods. One common approach involves the reaction of methyl cinnamates with phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes, achieving a maximum conversion of 91.3% . This method is efficient, with mild reaction conditions and the ability to recycle the catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using continuous-flow microreactors. This method offers advantages such as short residence time, easy control of the reaction process, and economical production .

Chemical Reactions Analysis

Enzymatic Amidation Using Lipozyme® TL IM

This method employs Lipozyme® TL IM in continuous-flow microreactors for efficient synthesis. Key parameters include:

  • Substrate ratio : 1:2 (methyl cinnamate: phenylethylamine)

  • Temperature : 45°C

  • Reaction time : ~40 minutes

  • Yield : Up to 91.3% conversion .

The process leverages mild conditions and environmentally friendly solvents, with catalyst recyclability .

Carbodiimide-Catalyzed Amidation

A conventional approach uses EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) without additives:

  • Conditions :

    • Solvent: Anhydrous THF

    • Temperature: 60°C

    • Reaction time: 150 minutes

    • Molar ratio: Cinnamic acid:p-anisidine:EDC.HCl = 1:1:1.5

  • Yield : 93.1% .

This method avoids column chromatography and reduces purification complexity .

BOP Coupling Reagent for Derivatives

For substituted derivatives, BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) is used with acid chlorides (e.g., m-coumaric acid derivatives):

  • Procedure : Reaction with substituted anilines in THF, followed by extraction and purification .

MethodKey ReagentTemperatureTimeYieldSolvent
Enzymatic AmidationLipozyme® TL IM45°C~40 min91.3% Mild, eco-friendly
CarbodiimideEDC.HCl60°C150 min93.1% Anhydrous THF
BOP CouplingBOPRoom temp.3 hVaried THF

Oxidation of the Hydroxy Group

The hydroxy group in substituted derivatives (e.g., N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine) undergoes oxidation to form ketones. This reactivity is critical for structural modifications.

Amide Hydrolysis

Under acidic or basic conditions, the amide bond in N-(2-Methoxyphenyl)Cinnamamide can hydrolyze to regenerate carboxylic acids and amines. This reversibility is typical of amide chemistry.

Nucleophilic Substitution

The methoxyphenyl substituent may undergo reactions such as demethylation or electrophilic substitution, though specific examples are not detailed in the provided sources.

Spectroscopic Characterization

Key spectral features include:

  • FTIR :

    • N-H stretch (secondary amide): ~3305 cm⁻¹

    • C=O stretch: ~1659 cm⁻¹ .

  • ¹H NMR :

    • Aromatic protons: δ 6.5–8.0 ppm

    • Amide protons: δ 5.5–6.5 ppm .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that N-(2-Methoxyphenyl)Cinnamamide exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in inflammation:

  • Inducible Nitric Oxide Synthase (iNOS) : It binds to the active site of iNOS, reducing nitric oxide production, a significant mediator in inflammatory responses.
  • Cyclooxygenase-2 (COX-2) : The compound also inhibits COX-2 activity, leading to decreased prostaglandin synthesis.

These mechanisms suggest its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its dual action as an antimicrobial and anti-inflammatory agent makes it a valuable candidate for developing new therapeutic agents .

Anticancer Potential

The compound has been evaluated for its anticancer properties, showing significant activity against several human cancer cell lines. Its mechanism involves disrupting microtubule dynamics, which is crucial for cell division. This disruption leads to mitotic arrest and apoptosis in cancer cells . Notably, derivatives of this compound have shown promising results in inhibiting the proliferation of breast cancer (MCF-7), lung cancer (Hop-62), and colon cancer (Colo-205) cell lines .

A comparative analysis of this compound with other cinnamamide derivatives reveals its unique efficacy:

CompoundActivity TypeIC50 ValueReference
This compoundAnti-inflammatory25 µM
N-(4-Chloro-2-Mercaptobenzenesulfonyl)CinnamamideAntimicrobial30 µM
N-((3,4,5-trimethoxystyryl)aryl)cinnamamideAnticancer0.031 µM

This table illustrates the varying potencies of different compounds, highlighting this compound's competitive edge in anti-inflammatory applications.

Mechanistic Insights

Studies have elucidated that the anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and chemokines production. For instance, the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway by some derivatives enhances cellular defense mechanisms against oxidative stress .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Trends

Electron-Donating Groups : Methoxy groups enhance antifungal and larvicidal activities by increasing lipophilicity .

Bulky Substituents : Phenethyl chains with halogen/methoxy groups improve larvicidal activity via hydrophobic interactions .

Heterocycles : Thiazole and phthalimide moieties enhance enzyme inhibition through hydrogen bonding .

Biological Activity

N-(2-Methoxyphenyl)Cinnamamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant studies and data.

Chemical Structure and Properties

This compound, with the chemical formula C16H15NO2C_{16}H_{15}NO_2 and a molecular weight of approximately 255.30 g/mol, features a cinnamic acid backbone modified with a methoxy group on the phenyl ring. This modification is crucial for enhancing its biological activity.

1. Antioxidant Activity

Research indicates that derivatives of cinnamamide, including this compound, exhibit potent antioxidant properties. A study demonstrated that certain substituted N-phenyl cinnamamide derivatives activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, leading to increased expression of antioxidant genes such as NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1. Specifically, compound 1g (closely related to this compound) showed significant luciferase activity in HepG2 cells without cytotoxic effects, suggesting its potential use in antioxidative therapy .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, it has shown promising results against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical for inhibiting tumor growth .

Table 1: Anticancer Activity of this compound Derivatives

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-70.8Induction of apoptosis
HeLa1.2Cell cycle arrest
HCT-116Not specifiedPotential epigenetic regulation

3. Anti-inflammatory Effects

The anti-inflammatory properties of cinnamamide derivatives have also been documented. The structure-activity relationship (SAR) studies suggest that specific substituents on the phenyl ring can modulate the anti-inflammatory activity by influencing the NF-κB signaling pathway. Compounds with lipophilic and electron-donating groups exhibited enhanced anti-inflammatory effects .

The biological activities of this compound can be attributed to several mechanisms:

  • Nrf2 Activation : The compound activates the Nrf2/ARE pathway, leading to increased synthesis of endogenous antioxidants like glutathione.
  • Inhibition of Reactive Oxygen Species (ROS) : It effectively reduces ROS levels in cells subjected to oxidative stress.
  • Cell Cycle Modulation : It can induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Hepatocyte Protection : One study demonstrated that this compound protects hepatocytes from oxidative damage induced by tert-butyl hydroperoxide (t-BHP), showing a concentration-dependent increase in cell viability .
  • Breast Cancer Treatment : In vitro studies indicated that this compound significantly inhibited the growth of MCF-7 cells with an IC50 value indicating high potency .
  • Neuroprotection : Recent findings suggest potential neuroprotective effects against glutamate-induced cytotoxicity in neuronal cell lines .

Q & A

Q. What are the established synthetic routes for N-(2-Methoxyphenyl)Cinnamamide, and how is its purity validated?

Methodological Answer: this compound is typically synthesized via a condensation reaction between cinnamoyl chloride and 2-methoxyaniline under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Post-reaction, the crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient) to isolate the trans-isomer, which dominates due to steric and electronic factors . Characterization involves:

  • NMR spectroscopy : To confirm regiochemistry and isomer purity (e.g., coupling constants for the α,β-unsaturated system, such as J = 15.6 Hz for the trans-configuration) .
  • Melting point analysis : To compare with literature values and assess crystallinity.
  • HPLC : For purity quantification (≥95% by area normalization under UV detection at 254 nm) .

Q. What analytical techniques are recommended for structural elucidation and purity assessment?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions. Refinement using SHELXL (e.g., R₁ factor < 0.05) ensures accurate electron density mapping .
  • FT-IR spectroscopy : Identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, C-O-C stretch at ~1250 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ ion matching theoretical m/z within 5 ppm error).

Advanced Research Questions

Q. How can researchers address species-specific discrepancies in metabolic stability studies involving hepatic microsomes?

Methodological Answer: this compound’s metabolites (e.g., N-(2-Methoxyphenyl)hydroxylamine) show species-dependent formation due to CYP enzyme variation. For example:

  • Rabbit microsomes : Produce higher levels of o-aminophenol (oxidative metabolite) compared to rats, which favor reductive o-anisidine formation .
  • Experimental Design :
    • Use β-naphthoflavone (CYP1A inducer) or phenobarbital (CYP2B inducer) to assess enzyme-specific contributions .
    • Include NADPH cofactor controls to distinguish enzymatic vs. non-enzymatic pathways.
    • Optimize pH (7.4 for enzymatic activity vs. 4.5 for spontaneous degradation studies) .

Table 1: Species-Specific Metabolite Ratios in Microsomal Incubations

SpeciesInducero-Aminophenol (nmol/mg)o-Anisidine (nmol/mg)
Rat (Control)None0.8 ± 0.12.1 ± 0.3
Ratβ-NF1.9 ± 0.2*3.9 ± 0.4*
RabbitNone3.2 ± 0.41.5 ± 0.2

*P < 0.05 vs. control .

Q. How can contradictory data on CYP-mediated metabolism be resolved in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Enzyme Inhibition Assays : Use selective CYP inhibitors (e.g., ketoconazole for CYP3A4) to isolate metabolic pathways.
  • Isotope-Labeled Tracers : Track metabolic fate using ¹⁴C-labeled this compound to quantify covalent DNA adducts in target organs .
  • Computational Docking : Compare binding affinities of substituents (e.g., methoxy vs. nitro groups) with CYP active sites using software like AutoDock Vina.

Q. What strategies optimize regioselective synthesis of substituted cinnamamide derivatives?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the cinnamoyl carbonyl.
  • Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates acylation by activating the carbonyl group .
  • Steric Guidance : Bulky substituents on the aniline ring (e.g., 2-methoxy vs. 4-methoxy) direct reaction to the para position via steric hindrance .

Q. How are electron density maps and crystal packing patterns analyzed to predict physicochemical properties?

Methodological Answer:

  • Mercury Software : Visualizes void spaces (e.g., solvent-accessible volumes > 5 ų) and hydrogen-bonding networks (e.g., amide N-H∙∙∙O=C interactions) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., π-π stacking between phenyl rings) to correlate crystallinity with solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Methoxyphenyl)Cinnamamide
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N-(2-Methoxyphenyl)Cinnamamide

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